molecular formula C5H8N2OS B1382421 (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 1330755-51-5

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B1382421
CAS No.: 1330755-51-5
M. Wt: 144.2 g/mol
InChI Key: OYZNJEVCIPDIME-UHFFFAOYSA-N
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Description

The compound “(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol” is a derivative of the 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole . Many drugs containing 1,3,4-thiadiazole nucleus such as acetazolamide 1, methazolamide 2, megazol 3 are available in the market .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . The molecular structure of a compound is responsible for various pharmacological activities .


Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . Among the synthesized compounds, 2- (bis ( (5- (4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methylthio) methylene) malononitrile ( 13) showed significant activity against S. aureus with zone of inhibition of 35 mm at a concentration of 200 μg/mL .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 143.21 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound is 143.05171847 g/mol . The topological polar surface area of the compound is 80 Ų .

Scientific Research Applications

Chemical and Biological Applications

  • Heterocyclic Compounds Significance : (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol, as a 1,3,4-thiadiazole derivative, is significant due to its extensive pharmacological activities. The presence of the toxophoric N2C2S moiety contributes to its unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The pursuit of new drugs has led to the development of hybrid molecules combining different molecules in one frame, leading to compounds with interesting biological profiles (Mishra et al., 2015).

Catalysis and Conversion Processes

  • Catalysis in Methanol to Propylene Conversion : this compound is potentially involved in catalysis processes like methanol to propylene conversion, a value-added process due to the high demand for propylene in petrochemicals. The use of structured catalysts, including ceramic-based honeycomb or monolith and silicon carbide foam, in methanol to propylene conversion, has shown to reduce the diffusional limitations of pellet catalyst systems, increasing activity and selectivity for olefins while reducing aromatics formation (Ali et al., 2019).

Mechanism of Action

Future Directions

The future directions for the research on “(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol” and its derivatives could include exploring its potential applications in various fields such as medicine, due to its broad spectrum of biological activity . Further studies could also focus on improving the synthesis process and understanding the mechanism of action of this compound in more detail.

Biochemical Analysis

Biochemical Properties

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound binds to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of microbial growth. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses . These interactions can result in the modulation of gene expression, enzyme activity, and other cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes . These long-term effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Properties

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZNJEVCIPDIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284196
Record name 1,3,4-Thiadiazole-2-methanol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330755-51-5
Record name 1,3,4-Thiadiazole-2-methanol, 5-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330755-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2-methanol, 5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 2
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
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(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
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(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 5
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 6
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol

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